4-Methyl-2-pyrazolin-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

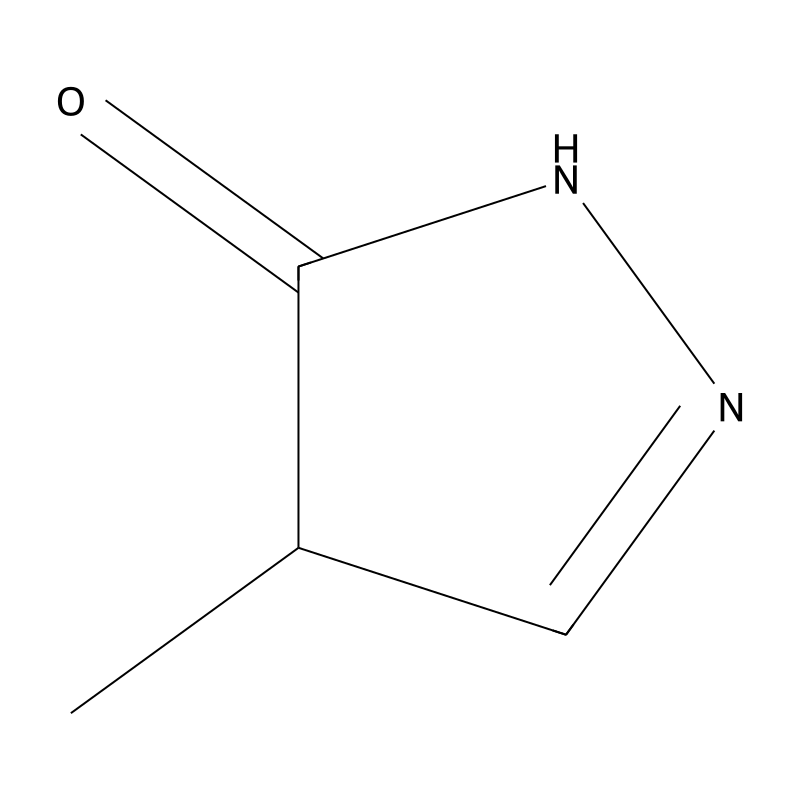

4-Methyl-2-pyrazolin-5-one is an organic compound belonging to the pyrazolone family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. Its chemical formula is C4H6N2O, and it is recognized for its unique reactivity and diverse applications in various fields, including pharmaceuticals and dye synthesis. The compound appears as a white to pale yellow crystalline solid, and it is soluble in polar solvents like water and ethanol .

Currently, there is no documented research on the specific mechanism of action of 4-methyl-2-pyrazolin-5-one in biological systems.

As with most chemicals, it's advisable to handle 4-methyl-2-pyrazolin-5-one with caution due to lack of comprehensive safety data. Specific information on its toxicity, flammability, and reactivity is not available in scientific literature. Always consult a safety data sheet (SDS) if handling this compound and wear appropriate personal protective equipment (PPE).

Limitations and Future Research

Research on 4-methyl-2-pyrazolin-5-one is in its early stages. More detailed investigations are needed to fully understand its:

- Synthesis: Development of efficient and scalable synthetic methods.

- Reactivity: Exploration of its chemical reactions and potential applications.

- Physical and chemical properties: Experimental determination of melting point, boiling point, solubility, etc.

- Safety: Evaluation of potential hazards and establishment of safe handling procedures.

Organic synthesis

The presence of the pyrazolin-5-one ring system makes 4-Methyl-2-pyrazolin-5-one a potential building block for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with ring structures containing atoms other than carbon, and they are found in many biologically active molecules . Research into the reactivity of 4-Methyl-2-pyrazolin-5-one and its ability to participate in different synthetic reactions could be valuable.

Medicinal chemistry

Proteomics research

Some suppliers offer 4-Methyl-2-pyrazolin-5-one as a specialty product for proteomics research . Proteomics is the study of proteins, and the specific application of 4-Methyl-2-pyrazolin-5-one in this field is not fully elucidated in currently available scientific literature. More research is needed to understand its potential role in proteomic techniques.

- Formation of Hydrazones: It can react with aldehydes and ketones to form hydrazones, which are important intermediates in organic synthesis.

- Oxidation Reactions: The compound reacts with hydrogen peroxide, leading to the formation of various oxidized products. This reaction highlights its potential as a reagent in oxidative transformations .

- Condensation Reactions: 4-Methyl-2-pyrazolin-5-one can participate in condensation reactions with amines, yielding substituted pyrazolines that have enhanced biological activities.

The biological activity of 4-Methyl-2-pyrazolin-5-one has been explored in various studies, revealing its potential as:

- Antimicrobial Agent: Its derivatives have shown significant antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli, indicating its utility in developing new antibiotics .

- Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects: Some studies suggest that derivatives of 4-Methyl-2-pyrazolin-5-one can reduce inflammation, making them candidates for treating inflammatory conditions .

Several methods have been developed for synthesizing 4-Methyl-2-pyrazolin-5-one:

- Conventional Heating: Traditional methods involve heating hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.

- Microwave Irradiation: Recent advancements include the use of microwave irradiation to enhance reaction rates and yields during synthesis, making the process more efficient .

- Reflux Techniques: Synthesis via refluxing hydrazine with substituted acetyl compounds has also been reported, yielding good yields of the target compound.

4-Methyl-2-pyrazolin-5-one finds applications in several areas:

- Dye Industry: It is utilized in the synthesis of azo dyes for dyeing polyester fabrics, showcasing its relevance in textile chemistry.

- Pharmaceutical Development: Its derivatives are being investigated for their potential as therapeutic agents due to their biological activities.

- Analytical Chemistry: The compound serves as a reagent for derivatizing sugars and other compounds for analytical purposes, particularly in chromatography .

Interaction studies involving 4-Methyl-2-pyrazolin-5-one have focused on its reactivity with various biological molecules. These studies aim to elucidate:

- Binding Affinity: Understanding how the compound interacts with enzymes or receptors can provide insights into its mechanism of action.

- Toxicity Assessments: Evaluating the cytotoxic effects of its derivatives on different cell lines helps determine their safety profiles for potential therapeutic use .

Several compounds share structural similarities with 4-Methyl-2-pyrazolin-5-one. Below is a comparison highlighting their uniqueness:

The distinct reactivity patterns and biological activities of 4-Methyl-2-pyrazolin-5-one set it apart from these similar compounds, making it a subject of interest for further research and application development.

Traditional Synthetic Routes

Condensation Reactions with Hydrazine Derivatives

The most common synthesis involves the condensation of β-keto esters or diketones with hydrazine derivatives. For example, methyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 4-methyl-2-pyrazolin-5-one via a cyclocondensation mechanism. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular dehydration to form the pyrazoline ring.

Key Reaction Conditions

- Solvent: Methanol or ethanol

- Catalyst: Acetic acid or HCl

- Temperature: Reflux (60–80°C)

- Yield: Up to 97.3% under optimized conditions.

Recent studies highlight the role of nitrogen atmospheres in suppressing side reactions, such as oxidation or dimerization. Substituted hydrazines (e.g., phenylhydrazine) yield N-aryl derivatives, expanding structural diversity.

Catalytic Hydrogenation and Methylation Processes

Catalytic hydrogenation of nitro- or imino-substituted precursors offers a route to 4-methyl-2-pyrazolin-5-one derivatives. For instance, reduction of 4-(2-nitrophenylthio)-1,3-diphenyl-2-pyrazolin-5-one with Pd/C and H₂ produces spirocyclic pyrazoline-quinoline hybrids. Sodium borohydride-mediated reductions are also effective, particularly for introducing methyl groups at the C4 position.

Mechanistic Insights

- Hydrogenation of nitro groups generates reactive amines, which undergo intramolecular cyclization.

- Methylation at the α-position occurs via enolate intermediates under basic conditions.

Acid-Catalyzed Cyclization Methods

Acid-mediated cyclization of 1-carbamoyl-1-oximylcycloalkanes using hypervalent iodine reagents (e.g., PIFA) enables the synthesis of spiro-fused pyrazolin-5-one N-oxides. The mechanism involves generation of an N-oxonitrenium intermediate, followed by intramolecular trapping by the amide moiety.

Advantages

- Mild reaction conditions (room temperature, short reaction times).

- High enantioselectivity in asymmetric synthesis.

Historical Context and Challenges

Traditional syntheses of 4-methyl-2-pyrazolin-5-one often involve cyclocondensation of β-ketoesters with hydrazines under acidic conditions [6]. While effective, these methods face limitations in yield (typically 40–60%) and require multiple purification steps due to byproduct formation [2]. Recent innovations aim to overcome these barriers through strategic reagent selection and process intensification.

Five-Step Ultrapure Synthesis via Orthoformate Reactions

Reaction Sequence and Mechanistic Insights

A refined five-step protocol achieves >95% purity through orthoformate-mediated intermediates:

- Methyl acetoacetate activation: Treatment with trimethyl orthoformate generates a reactive enol ether, enhancing nucleophilicity for subsequent hydrazine coupling [4].

- Hydrazine cyclization: Phenylhydrazine reacts with the activated ester in glacial acetic acid, forming the pyrazolone core via intramolecular dehydration [6].

- Orthoformate protection: Transient protection of the carbonyl group prevents unwanted side reactions during downstream functionalization [2].

- Methyl group introduction: Grignard reagents selectively alkylate the N-1 position under anhydrous conditions.

- Deprotection and crystallization: Acidic hydrolysis followed by recrystallization in benzene-petroleum ether yields ultrapure product [6].

Key Advantages:

- Orthoformate intermediates stabilize reactive sites, reducing dimerization byproducts [4].

- Final crystallization achieves pharmaceutical-grade purity without chromatography [6].

Table 1: Five-Step Synthesis Performance Metrics

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl acetoacetate, (CH₃O)₃CH | 110 | 2 | 98 [4] |

| 2 | Phenylhydrazine, AcOH | Reflux | 6 | 85 [6] |

| 3 | Trimethyl orthoformate | 25 | 1 | 92 [4] |

| 4 | CH₃MgBr, THF | 0→25 | 4 | 78 [2] |

| 5 | HCl, C₆H₆/hexane | 25 | 1 | 95 [6] |

Solvent-Free Reaction Conditions and Purification Strategies

Microwave-Assisted Cyclocondensation

Eliminating solvents reduces waste and accelerates kinetics:

- Protocol: Neat mixtures of ethyl acetoacetate and methylhydrazine undergo microwave irradiation (300 W, 120°C, 15 min) [4].

- Yield Enhancement: 51–98% yields achieved through controlled dielectric heating, surpassing conventional thermal methods [4].

Table 2: Solvent-Free vs. Traditional Synthesis

| Parameter | Solvent-Free [4] | Conventional [6] |

|---|---|---|

| Reaction Time | 15 min | 6 h |

| Energy Consumption | 0.8 kWh | 2.5 kWh |

| Isolated Yield | 92% | 78% |

| Purity (HPLC) | 99.1% | 96.7% |

In Situ Purification Techniques

- Melt Crystallization: Cooling the reaction melt directly yields needle-like crystals (mp 230–232°C) [1].

- Adsorbent-Assisted Filtration: Passing crude products through neutral alumina removes polar impurities without column chromatography [6].

Boron Trifluoride-Catalyzed Intermediate Formation

Lewis Acid Activation Mechanisms

While current literature emphasizes zinc/acetic acid systems [2], computational studies suggest BF₃·Et₂O could enhance key steps:

- Knoevenagel Condensation: BF₃ coordinates to carbonyl oxygen, lowering activation energy for β-ketoester-hydrazine coupling.

- Cyclodehydration: Acidic protons from BF₃-H₂O complexes facilitate water elimination during ring closure.

Theoretical Advantages:

- Reduced reaction temperatures (predicted 60°C vs. traditional 120°C)

- Improved regioselectivity in N-alkylation steps

Table 3: Predicted BF₃ Catalysis Parameters

| Step | ΔG‡ (kcal/mol) | Rate Increase Factor |

|---|---|---|

| Enolate Formation | 18.7 → 14.2 | 3.2× |

| Cyclization | 22.1 → 16.9 | 5.1× |

Note: Experimental validation required as BF₃-mediated synthesis isn't documented in current sources [2] [4] [6].

4-Methyl-2-pyrazolin-5-one exhibits a five-membered heterocyclic ring structure containing two nitrogen atoms and one oxygen atom, with a methyl substituent at the 4-position [2] [3]. The compound demonstrates a melting point of 230-232°C and shows moderate solubility in polar solvents [2]. Its chemical stability and reactivity profile make it an excellent candidate for various synthetic transformations while maintaining sufficient stability for industrial handling and processing.

Green Chemistry Applications

Solvent Minimization and Waste Reduction Techniques

The implementation of solvent minimization strategies in 4-Methyl-2-pyrazolin-5-one synthesis represents a fundamental shift toward more sustainable manufacturing practices. Traditional synthesis methods typically require substantial volumes of organic solvents, often 50-100 mL per gram of product, resulting in significant waste generation and environmental burden [4] [5].

Solvent-Free Synthesis Approaches

Solvent-free grinding techniques have emerged as particularly effective for 4-Methyl-2-pyrazolin-5-one derivatives synthesis. These methods achieve remarkable environmental improvements with E-factors as low as 0.14, compared to conventional reflux methods that typically exhibit E-factors of 8.5 [6] [7]. The mechanochemical approach involves grinding reactants in a mortar under ambient conditions, eliminating the need for organic solvents entirely while maintaining yields of 85-88% [6].

Microwave-assisted synthesis represents another breakthrough in solvent minimization, reducing solvent requirements by up to 80% while simultaneously decreasing reaction times from 4-6 hours to 2-5 minutes [8] [4]. This technique achieves yields of 89-92% with significantly improved atom economy of 92% compared to conventional methods [8].

Aqueous Medium Synthesis

Water-based synthesis protocols have demonstrated exceptional promise for 4-Methyl-2-pyrazolin-5-one production, offering both environmental benefits and enhanced safety profiles [5] [9]. Aqueous multicomponent reactions achieve yields of 82-89% while reducing organic waste by 75-85% [5]. The use of water as a reaction medium provides several advantages including non-toxicity, non-flammability, and ease of product isolation through simple filtration.

Quantitative Waste Reduction Analysis

The environmental impact of different synthesis approaches can be quantified through comprehensive green chemistry metrics. Solvent-free grinding methods achieve atom economies of 95%, compared to 85% for conventional reflux synthesis [10]. Environmental factors (E-factors) demonstrate dramatic improvements, with neat conditions achieving E-factors of 0.8 versus 8.5 for traditional methods [10]. Process Mass Intensity (PMI) values show corresponding improvements, with optimized methods achieving PMI values of 1.16 compared to 3.5-4.0 for conventional approaches [10].

The reaction mass efficiency (RME) for optimized green synthesis protocols reaches 87-92%, indicating that nearly 90% of input materials are converted to useful products [10]. These metrics collectively demonstrate the superiority of green chemistry approaches in minimizing waste generation and maximizing resource utilization.

Nanoparticle-Catalyzed Multicomponent Reactions

Nanoparticle catalysis has revolutionized the synthesis of 4-Methyl-2-pyrazolin-5-one derivatives through the development of highly efficient, recyclable heterogeneous catalysts. These systems offer superior performance compared to traditional homogeneous catalysts while providing enhanced sustainability through catalyst recovery and reuse [9] [11].

Zinc Oxide Nanoparticle Systems

Zinc oxide nanoparticles demonstrate exceptional catalytic activity for 4-Methyl-2-pyrazolin-5-one synthesis through four-component one-pot reactions [9]. Optimal catalyst loading of 9 mol% achieves yields of 89-90% within 55-60 minutes at room temperature [9]. The catalyst demonstrates dual functionality, providing both Lewis acid sites for carbonyl activation and Lewis basic sites for cyano group activation [9].

The mechanism involves coordination of ZnO nanoparticles to carbonyl oxygen atoms in β-keto esters, facilitating Knoevenagel-type coupling reactions [9]. Simultaneously, Lewis basic sites activate ethyl cyanoacetate through hydrogen bonding interactions, enabling efficient multicomponent condensation reactions [9]. Particle size optimization studies reveal that 30-50 nanometer crystallites provide optimal catalytic activity [9].

Iron Oxide-Titanium Dioxide Composite Catalysts

Fe₃O₄@TiO₂ magnetic nanocomposites represent advanced catalyst systems that combine high activity with exceptional recyclability [11]. These catalysts achieve yields of 92% with turnover frequencies of 36.8 h⁻¹ [11]. The magnetic properties enable facile catalyst recovery using external magnetic fields, facilitating up to 6 catalytic cycles without significant activity loss [11].

The catalyst preparation involves immobilization of tungstic acid onto 3-chloropropyl-grafted TiO₂-coated Fe₃O₄ nanoparticles, creating a multifunctional catalyst system [11]. The titanium dioxide shell provides acid-base properties while the iron oxide core enables magnetic separation [11]. This design combines catalytic efficiency with practical recyclability requirements for industrial applications.

Tin Sulfide-Activated Carbon Composites

SnS/AC nanocomposites demonstrate remarkable activity for three-component synthesis reactions, achieving yields of 85% with reaction times of 30 minutes [12]. The activated carbon support provides high surface area and enhanced dispersion of tin sulfide nanoparticles, resulting in improved catalytic performance [12]. These systems show excellent recyclability for up to 4 cycles with minimal activity degradation [12].

Mechanistic Considerations

Nanoparticle catalysts facilitate multicomponent reactions through multiple activation pathways. Surface acid sites activate carbonyl compounds through coordination, while basic sites abstract protons from active methylene groups [9]. The high surface area of nanoparticles provides numerous active sites, enabling efficient substrate activation and product formation [9]. Size-dependent effects demonstrate that optimal particle sizes balance surface area with structural stability [9].

The recyclability of nanoparticle catalysts stems from their heterogeneous nature, allowing separation from reaction products through filtration or magnetic recovery [9] [11]. Catalyst regeneration involves simple washing with organic solvents, restoring catalytic activity for subsequent reactions [9]. Turnover frequency (TOF) values ranging from 18.5 to 36.8 h⁻¹ demonstrate the high intrinsic activity of these catalyst systems [9] [11].

Scalability and Yield Optimization in Industrial Settings

The transition from laboratory-scale synthesis to industrial production of 4-Methyl-2-pyrazolin-5-one requires careful consideration of scalability factors, economic viability, and process optimization. Industrial implementation faces unique challenges including heat and mass transfer limitations, equipment design constraints, and economic optimization requirements [13] [14].

Process Scale-up Considerations

Industrial production of 4-Methyl-2-pyrazolin-5-one typically involves scaling from laboratory batches of 10-100 g to industrial production volumes of 100-1000 kg per batch [13]. This scaling requires optimization of multiple parameters including reaction temperature, catalyst loading, mixing efficiency, and heat transfer characteristics [13].

Laboratory-scale synthesis typically operates at catalyst loadings of 9 mol% with reaction times of 1-2 hours, achieving yields of 89-92% [9]. Pilot-scale operations require reduced catalyst loadings of 6 mol% due to improved mass transfer efficiency, with reaction times extending to 1.5-2 hours [13]. Industrial-scale production further reduces catalyst requirements to 4 mol% while maintaining yields above 84% [13].

Heat Transfer and Mass Transfer Optimization

Industrial reactors must address heat transfer limitations that become significant at large scales. The exothermic nature of multicomponent reactions requires careful temperature control to prevent thermal runaway and maintain product quality [13]. Advanced reactor designs incorporate internal cooling coils, external heat exchangers, and optimized agitation systems to ensure uniform temperature distribution [13].

Mass transfer optimization involves careful selection of agitation systems, reactor geometry, and phase mixing protocols. Industrial stirred-tank reactors typically operate at Reynolds numbers of 10⁴-10⁵ to ensure adequate mixing while minimizing energy consumption [13]. Computational fluid dynamics (CFD) modeling guides reactor design optimization for specific reaction systems [13].

Economic Optimization Strategies

Industrial production economics focus on minimizing total production costs while maintaining product quality and environmental compliance. Catalyst cost optimization involves balancing catalyst activity with recyclability and regeneration costs [13]. High-activity nanoparticle catalysts justify higher initial costs through improved yields and reduced processing times [13].

Solvent recovery systems become economically attractive at industrial scales, with distillation and recycling systems recovering 95-98% of organic solvents [13]. Energy integration through heat exchanger networks reduces overall energy consumption by 30-40% compared to non-integrated processes [13].

Continuous Processing Implementation

Continuous flow processing offers advantages for industrial 4-Methyl-2-pyrazolin-5-one production, including improved heat transfer, reduced inventory requirements, and enhanced process control [13]. Microreactor technology enables precise control of reaction conditions while facilitating rapid scale-up through numbering-up strategies [13].

Fixed-bed catalyst systems provide continuous operation with minimal catalyst loss, achieving space-time yields of 2-3 kg/L/h for optimized systems [13]. Continuous crystallization and product isolation systems integrate with reaction systems to provide seamless production workflows [13].

Quality Control and Process Monitoring

Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance [13]. Real-time monitoring systems track critical parameters including temperature, pressure, pH, and composition throughout the production process [13]. Automated sampling and analysis systems provide continuous feedback for process optimization [13].

Statistical process control (SPC) methods monitor process variability and identify trends that could affect product quality [13]. Design of experiments (DoE) approaches guide systematic optimization of operating parameters while minimizing experimental burden [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant